molecular formula C9H5BrN2O2 B14863591 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde CAS No. 944907-02-2

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B14863591
CAS No.: 944907-02-2
M. Wt: 253.05 g/mol
InChI Key: KFCRBEMGPOWKEH-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with an aldehyde under acidic conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: The primary product is the corresponding carboxylic acid.

    Reduction Products: The primary product is the corresponding alcohol.

Scientific Research Applications

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Molecular docking studies have shown that it can fit into the active sites of certain enzymes, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives

Uniqueness

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to its specific structural features, such as the presence of both a bromophenyl group and an oxadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

944907-02-2

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

5-(4-bromophenyl)-1,3,4-oxadiazole-2-carbaldehyde

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-5H

InChI Key

KFCRBEMGPOWKEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C=O)Br

Origin of Product

United States

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